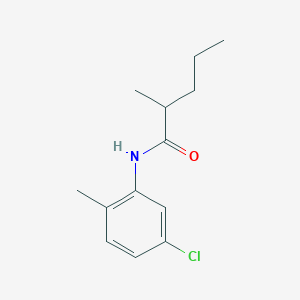![molecular formula C21H18ClNO4S B263143 Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)
Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M2TBC is a synthetic compound that belongs to the family of thioester derivatives. It was first synthesized by researchers at the University of Alabama in 2011. Since then, it has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and material science.
Aplicaciones Científicas De Investigación
M2TBC has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. M2TBC has also been studied for its potential use as a drug delivery system. It has been shown to enhance the delivery of various drugs, including doxorubicin and paclitaxel, to cancer cells.
Mecanismo De Acción
The mechanism of action of M2TBC is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. M2TBC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, proteins that regulate gene expression.
Biochemical and physiological effects:
M2TBC has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. M2TBC has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M2TBC has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high yield. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, M2TBC has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of M2TBC. One area of research is the development of new drug delivery systems using M2TBC. Another area of research is the development of new cancer therapies based on M2TBC. Additionally, M2TBC may have potential applications in other fields, such as material science and catalysis.
In conclusion, M2TBC is a synthetic compound that has attracted significant scientific research attention due to its potential applications in various fields. The synthesis of M2TBC involves several steps, and the overall yield is approximately 30%. M2TBC has been studied extensively for its potential applications in cancer research, drug delivery, and material science. The mechanism of action of M2TBC is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. M2TBC has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of M2TBC, including the development of new drug delivery systems and cancer therapies.
Métodos De Síntesis
The synthesis of M2TBC involves several steps, including the reaction of 4-chloro-2-naphthol with benzylamine, followed by the reaction of the resulting product with 2-bromoacetyl chloride. The final step involves the reaction of the intermediate product with methyl 2-mercaptobenzoate. The overall yield of the synthesis is approximately 30%.
Propiedades
Nombre del producto |
Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate |
|---|---|
Fórmula molecular |
C21H18ClNO4S |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
methyl 2-[2-[(4-chloro-1-hydroxynaphthalen-2-yl)methylamino]-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C21H18ClNO4S/c1-27-21(26)16-8-4-5-9-18(16)28-12-19(24)23-11-13-10-17(22)14-6-2-3-7-15(14)20(13)25/h2-10,25H,11-12H2,1H3,(H,23,24) |
Clave InChI |
ZOEQAQQKJFDJDH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=C(C3=CC=CC=C3C(=C2)Cl)O |
SMILES canónico |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)






![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)





